molecular formula C10H19ClN2O B7929945 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7929945
M. Wt: 218.72 g/mol
InChI Key: DYNIIJADAYVQTD-VIFPVBQESA-N
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Description

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chemical compound with a complex structure that includes a chloro group, an ethyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetamide with N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)amine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amines and acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl and pyrrolidine groups contribute to the compound’s overall stability and reactivity, influencing its interactions with various pathways .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide include:

    2-Chloro-N,N-dimethylethylamine: This compound has a similar chloro group but differs in its amine structure.

    2-Chloro-N-ethyl-N-methylethanamine: Another related compound with a simpler structure and different reactivity.

    2-Chloro-N-methylaniline: This compound shares the chloro group but has a different aromatic structure.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIIJADAYVQTD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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